Furostan, beta-D-glucopyranoside deriv
Description
Furostan (B1232713), beta-D-glucopyranoside derivatives are a class of steroidal saponins (B1172615) characterized by a specific chemical structure. nih.gov Found in a variety of plant species, these compounds are a subject of ongoing research due to their diverse and promising biological activities. nih.govnih.govresearchgate.net
Steroidal saponins are a diverse group of phytochemicals composed of a steroid aglycone linked to one or more sugar moieties. researchgate.netresearchgate.net They are broadly classified based on the structure of their aglycone, with two of the most common types being spirostanol (B12661974) and furostanol glycosides. nih.govresearchgate.net
The key distinction between these two lies in the arrangement of the F-ring of the steroidal skeleton. nih.gov In spirostanol glycosides, the F-ring is a closed heterocyclic spiroketal structure. In contrast, furostanol glycosides, including the beta-D-glucopyranoside derivatives, possess an open F-ring, which is a hemiketal structure. nih.govrsc.org This structural difference is significant as furostanol glycosides are considered the biosynthetic precursors to spirostanol glycosides. nih.gov The conversion from a furostanol to a spirostanol typically involves the enzymatic cleavage of a glucose unit at the C-26 position, leading to the cyclization of the side chain. nih.gov
The presence of a β-D-glucopyranoside moiety at the C-26 hydroxyl group is a defining feature of many furostanol glycosides. researchgate.net The sugar chains attached at other positions, commonly C-3, can vary in their composition and linkage, leading to a vast array of structurally diverse compounds. rsc.org
The study of furostanol glycosides is a significant area of natural product research due to their wide distribution in the plant kingdom and their broad spectrum of biological activities. nih.govnih.govsemanticscholar.org These compounds have been isolated from numerous medicinal plants, including those from the Tribulus, Dioscorea, and Asparagus genera. nih.govnih.govnih.gov
The pharmacological potential of furostanol glycosides is vast, with studies reporting a range of effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. nih.govresearchgate.netnih.govnih.gov For instance, certain furostanol glycosides have been shown to inhibit the production of nitric oxide, a key mediator in inflammation. nih.gov Others have demonstrated cytotoxic effects against various cancer cell lines, making them of interest in oncology research. nih.govnih.gov Furthermore, some furostanol glycosides have been investigated for their potential to modulate the immune system and influence cardiovascular health. nih.govresearchgate.net Their role as potential α-glucosidase inhibitors also points to their relevance in research related to metabolic disorders. rsc.org
The research trajectory for furostan, beta-D-glucopyranoside derivatives has evolved from initial isolation and structural elucidation to more in-depth investigations of their biosynthesis, synthesis, and biological mechanisms of action.
Early research in the mid to late 20th century focused primarily on the isolation of these saponins from various plant sources and the determination of their complex chemical structures using techniques like NMR and mass spectrometry. nih.gov This foundational work established the chemical diversity within this class of compounds.
More recent research has shifted towards understanding the biosynthetic pathways that lead to the formation of furostanol glycosides in plants. nih.gov This includes the identification and characterization of the enzymes, such as glycosyltransferases, that are involved in their synthesis. nih.gov Concurrently, synthetic chemists have been developing methods for the total synthesis of these complex molecules, which allows for the production of pure compounds for biological testing and the creation of novel analogues with potentially enhanced activities. researchgate.netrsc.orgrsc.org
Current and future research is increasingly focused on elucidating the specific molecular targets and mechanisms of action underlying the observed biological activities of furostanol glycosides. This includes studies on their effects on signaling pathways, enzyme inhibition, and gene expression. nih.govnih.gov The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), has been instrumental in the quantitative analysis and quality control of plant extracts containing these compounds. researchgate.netresearchgate.netpensoft.net
Data Tables
Table 1: Examples of Furostan, beta-D-glucopyranoside Derivatives and Their Natural Sources
| Compound Name | Natural Source(s) |
| Protodioscin (B192190) | Tribulus terrestris, Dioscorea species |
| Protogracillin | Dioscorea species |
| Tribufurostanosides A-E | Tribulus terrestris |
| Polianthosides D-G | Polianthes tuberosa |
| Shatavarins | Asparagus racemosus |
| Methylprotodioscin (B1245271) | Dioscorea species |
| Chinenosides IV and V | Allium chinense |
This table is a representative list and not exhaustive.
Table 2: Reported Biological Activities of Selected Furostanol Glycosides
| Compound/Extract | Reported Biological Activity |
| Furostanol glycosides from Tribulus terrestris | Inhibition of nitric oxide production in LPS-activated RAW 264.7 cells. nih.gov |
| Furostanol glycosides from Asparagus cochinchinensis | Cytotoxic effects on human liver (MHCC97H) and lung adenocarcinoma (H1299) cancer cells. nih.gov |
| Furostanol glycosides from Polianthes tuberosa | Cytotoxic activity against HeLa cells. nih.govacs.org |
| Furostanol glycosides from Dioscorea deltoidea cell culture | Potential to correct metabolic disorders of nitric oxide in a rat model of endothelial dysfunction. nih.gov |
| Funlioside B (a synthetic furostanol glycoside) | Potent α-glucosidase inhibitory activity. researchgate.netrsc.org |
| Furostanol glycosides from Trigonella foenum-graecum | Androgenic and anabolic potential. researchgate.net |
This table summarizes findings from various academic studies and does not imply proven efficacy in humans.
Structure
2D Structure
Properties
Molecular Formula |
C45H72O17 |
|---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O17/c1-19(18-56-41-37(53)35(51)33(49)29(16-46)60-41)6-9-27-20(2)31-28(59-27)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)58-43-39(55)36(52)40(30(17-47)61-43)62-42-38(54)34(50)32(48)21(3)57-42/h7,19,21,23-26,28-43,46-55H,6,8-18H2,1-5H3/t19-,21+,23+,24-,25+,26+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1 |
InChI Key |
IKWOPELBOIFGSX-YSKFQSCVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis and Biotransformation of Furostan, Beta D Glucopyranoside Deriv
General Steroidal Saponin (B1150181) Biosynthetic Pathways
The biosynthesis of all steroidal saponins (B1172615), including furostanol glycosides, originates from isoprenoid precursors and can be broadly categorized into three main stages. nih.govnih.govresearchgate.net
Formation of 2,3-Oxidosqualene (B107256): The journey begins with the synthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two primary pathways for this: the mevalonate (B85504) (MVA) pathway located in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govresearchgate.netnih.gov These C5 units are sequentially condensed to form the C30 linear hydrocarbon, squalene (B77637). Squalene is then epoxidized by the enzyme squalene epoxidase (SQE) to yield 2,3-oxidosqualene. nih.govnih.gov This molecule is a critical branch point, serving as the common precursor for the synthesis of both sterols and triterpenoids across the plant kingdom. nih.govnih.gov
Synthesis of the Sterol Backbone: The linear 2,3-oxidosqualene undergoes cyclization, a pivotal step catalyzed by oxidosqualene cyclases (OSCs). nih.gov In plants, cycloartenol (B190886) synthase (CAS) typically cyclizes 2,3-oxidosqualene into cycloartenol, the primary precursor for most plant sterols (phytosterols). nih.govnih.gov Through a series of subsequent enzymatic modifications including demethylations and reductions, cycloartenol is converted into cholesterol. nih.govnih.gov Cholesterol serves as the foundational C27 aglycone skeleton for the biosynthesis of steroidal saponins. nih.govnih.gov
Modification of the Sterol Skeleton: The final stage involves a cascade of modifications to the cholesterol backbone, which generates the vast structural diversity of steroidal saponins. researchgate.netnih.gov These reactions include a series of hydroxylations, oxidations, and glycosylations, primarily at the C-16, C-22, and C-26 positions of the sterol side chain. nih.govresearchgate.net These modifications lead to the formation of either furostanol saponins, which have an open F-ring, or spirostanol (B12661974) saponins, where the side chain is cyclized into a spiroketal structure. nih.govnih.gov
Enzymatic Conversions in Furostanol Glycoside Formation
The structural diversification of the cholesterol backbone into specific furostanol glycosides is orchestrated by several key families of enzymes.
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is responsible for the crucial oxidation and hydroxylation steps that decorate the sterol skeleton. nih.govoup.commdpi.com P450s introduce hydroxyl groups at specific carbon positions on the cholesterol side chain, which are prerequisite steps for both the formation of the furostanol structure and the attachment of sugar moieties. researchgate.net For instance, hydroxylation at C-16, C-22, and C-26 is essential for creating the characteristic furostanol aglycone. researchgate.net
UDP-dependent Glycosyltransferases (UGTs): Glycosylation, the attachment of sugar chains, is a critical step in saponin biosynthesis, significantly impacting their solubility and biological properties. nih.govnih.gov This reaction is catalyzed by UGTs, which transfer sugar moieties from an activated sugar donor, such as UDP-glucose or UDP-xylose, to the sapogenin (the aglycone). nih.govnih.govoup.comacs.org In the formation of furostanol beta-D-glucopyranoside derivatives, UGTs are responsible for attaching a glucose molecule to the hydroxyl group at the C-26 position. nih.gov Additional sugar chains are often attached at the C-3 position of the sterol A-ring. nih.gov The number, type, and linkage of these sugars contribute significantly to the diversity of saponins. nih.gov
Glycoside Hydrolases (GHs): These enzymes, particularly β-glucosidases, play a dual role in saponin metabolism. While their primary function is to hydrolyze glycosidic bonds, they are pivotal in the interconversion of furostanol and spirostanol saponins. elsevierpure.comwikipedia.org A specific enzyme, furostanol glycoside 26-O-β-glucosidase (F26G), has been identified in several plants, including Costus speciosus and Solanum torvum. nih.govuniprot.orgnih.govelsevierpure.com This enzyme specifically cleaves the β-D-glucopyranoside residue from the C-26 position of a furostanol saponin. nih.govnih.gov The removal of this sugar allows the now-free C-26 hydroxyl group to react with the C-22 keto group, leading to the spontaneous cyclization of the F-ring and the formation of a more stable spirostanol saponin. nih.gov This conversion often occurs during plant harvesting or processing. uniprot.org
| Enzyme Class | Function in Furostanol Glycoside Biosynthesis | Specific Examples | Source Organism |
| Cytochrome P450s (CYPs) | Catalyze hydroxylation and oxidation of the cholesterol skeleton at positions like C-16, C-22, and C-26. researchgate.netoup.com | CYP90B, CYP94, CYP72A | Dioscorea zingiberensis nih.gov |
| UDP-Glycosyltransferases (UGTs) | Transfer sugar moieties (e.g., glucose) to the aglycone, notably at the C-3 and C-26 hydroxyl groups. nih.govoup.com | UGT73C10, UGT73C11 | Barbarea vulgaris oup.com |
| β-Glucosidases (GHs) | Cleave the glucose unit from the C-26 position, catalyzing the conversion of furostanol to spirostanol saponins. nih.govnih.gov | Furostanol glycoside 26-O-β-glucosidase (F26G) | Costus speciosus, Dioscorea esculenta researchgate.netnih.gov |
Proposed Biosynthetic Routes for Key Furostanol Saponins
The exact sequence of glycosylation and oxidation steps can vary, leading to different proposed biosynthetic pathways for major saponins. Protodioscin (B192190) is a well-studied furostanol glycoside that serves as a key intermediate in the biosynthesis of the corresponding spirostanol saponin, dioscin (B1662501). nih.govwikipedia.org
Two primary routes have been proposed for the formation of dioscin, highlighting the central role of its furostanol precursor, protodioscin:
Route 1 (Aglycone First): In this pathway, the cholesterol molecule first undergoes a series of oxidations catalyzed by P450 enzymes to form the spirostanol aglycone, diosgenin (B1670711). Subsequently, UGTs attach the requisite sugar chains to the C-3 position of the diosgenin skeleton to form dioscin.
Route 2 (Furostanol Intermediate): This route proposes that glycosylation events occur before the final cyclization of the F-ring. Here, the cholesterol backbone is first hydroxylated and oxidized to form a furostanol intermediate. UGTs then glycosylate this intermediate at both the C-3 and C-26 positions to form the furostanol saponin, protodioscin. Protodioscin, which has an open F-ring kept in place by the C-26 glucose moiety, acts as the direct precursor to dioscin. The final step is the enzymatic removal of the C-26 glucose by a furostanol glycoside 26-O-β-glucosidase, which triggers the cyclization to form dioscin. nih.gov
The widespread presence of protodioscin in plants that also produce dioscin lends strong support to the second proposed route, indicating that furostanol beta-D-glucopyranoside derivatives are not just end products but crucial biosynthetic intermediates. nih.gov
| Compound Name | CAS Number | Molecular Formula | Role/Significance |
| Protodioscin | 55056-80-9 | C₅₁H₈₄O₂₂ | Key furostanol saponin intermediate, precursor to dioscin. wikipedia.orgscbt.com |
| Protogracillin | 54523-27-8 | C₅₀H₈₂O₂₁ | A common furostanol saponin, substrate for F26G. nih.gov |
| Dioscin | 19057-60-4 | C₄₅H₇₂O₁₆ | Spirostanol saponin formed from protodioscin. nih.gov |
| Diosgenin | 512-04-9 | C₂₇H₄₂O₃ | Aglycone (sapogenin) of dioscin. nih.gov |
| Torvoside A | 83344-93-0 | C₅₆H₉₄O₂₇ | Furostanol glycoside substrate for torvosidase (a β-glucosidase). nih.gov |
| Torvoside H | 154566-41-3 | C₅₁H₈₄O₂₃ | Furostanol glycoside substrate for torvosidase. nih.gov |
Chemical Synthesis and Derivatization Strategies for Furostan, Beta D Glucopyranoside Deriv
Methodologies for Furostanol Glycoside Synthesis
The synthesis of furostanol glycosides presents considerable challenges due to their complex structures, including multiple stereocenters and the need for regioselective glycosylations. A convenient and efficient protocol has been developed to address these challenges, focusing on the highly efficient incorporation of the 26-O-β-D-glucopyranosyl unit and the formation of the characteristic hemiketal ring E. rsc.orgresearchgate.netrsc.org
A key step in the synthesis of furostanol glycosides is the selective introduction of a β-D-glucopyranosyl moiety at the C-26 hydroxyl group of the furostanol aglycone. rsc.orgresearchgate.netrsc.org This is typically achieved through glycosylation reactions using a suitable glycosyl donor. The 1,2-trans linkages of the newly formed glycosidic bonds are often ensured by the anchimeric assistance of participating ester groups at C-2 of the glycosyl donors, such as levulinoate and benzoate. rsc.org
Enzymatic approaches have also been explored for this regioselective glycosylation. For instance, a β-glucosidase termed torvosidase, isolated from Solanum torvum, has shown high specificity for cleaving the glucose unit at the C-26 hydroxyl of furostanol glycosides. nih.gov Conversely, furostanol glycoside 26-O-β-glucosidase (F26G) is an enzyme that can catalyze the conversion of furostanol saponins (B1172615) to spirostanol (B12661974) saponins by hydrolyzing the 26-O-glycosidic bond. mdpi.comresearchgate.net
The formation of the hemiketal ring E is a defining feature of furostanol glycosides. This intramolecular cyclization occurs between a hydroxyl group and a ketone or aldehyde. khanacademy.orglibretexts.org In the context of furostanol synthesis, the hemiketal is formed by the intramolecular addition of a hydroxyl group to a carbonyl group within the steroidal side chain. nih.govnih.gov The α-configuration of the 22-OH group in the synthesized glycosides is often confirmed by the chemical shift of C-22, which resonates at approximately 110.0 ppm. rsc.orgmdpi.com
Easily accessible cholestanic derivatives serve as powerful building blocks for the efficient synthesis of furostanol saponins. rsc.orgresearchgate.net Specifically, a 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative has been successfully utilized as a key intermediate. rsc.orgresearchgate.net This starting material provides the necessary carbon skeleton and functional groups for the subsequent construction of the furostanol structure.
Total Synthesis of Specific Furostanol Saponin (B1150181) Congeners
Table 1: Examples of Synthesized Furostanol Saponins
| Furostanol Saponin | Key Features | Reference |
|---|---|---|
| Funlioside B | Potent α-glucosidase inhibitor | rsc.orgresearchgate.net |
| Lilioglycoside | Synthesized from a cholestanic derivative | rsc.orgresearchgate.net |
| Protobioside I | Total synthesis achieved | rsc.orgresearchgate.net |
| Protodioscin (B192190) | Synthesized from a cholestanic derivative | rsc.orgresearchgate.net |
| Pallidifloside I | Total synthesis achieved | rsc.orgresearchgate.net |
| Coreajaponins A | Synthesized from a cholestanic derivative | rsc.orgresearchgate.net |
| Parisaponin I | Total synthesis achieved | rsc.orgresearchgate.net |
Stereoselective Glycosylation of Sapogenins
Stereoselective glycosylation is a critical aspect of saponin synthesis, as the stereochemistry of the glycosidic linkages significantly influences their biological activity. nih.gov Sapogenins, the aglycone core of saponins, possess multiple hydroxyl groups, making regioselective glycosylation a challenge. wikipedia.orgbritannica.com Various strategies have been developed to control the stereochemical outcome of glycosylation reactions. nih.gov The choice of glycosyl donor, promoter, and reaction conditions are all crucial factors in achieving the desired stereoselectivity. nih.gov
Chemical Transformations and Semi-Synthesis from Spirostanol Precursors
Furostanol saponins can be converted into the corresponding spirostanol saponins through enzymatic hydrolysis or spontaneous fermentation. rsc.org This conversion is significant as spirostanol saponins are less prone to forming side products during acid hydrolysis for the production of diosgenin (B1670711), a valuable starting material for the synthesis of steroid hormones. rsc.orgkobe-u.ac.jp The biogenetic precursors of spirostanol saponins are believed to be furostanol saponins. researchgate.net
The biosynthesis of steroidal saponins, including furostanol derivatives, originates from cholesterol. mdpi.comnih.gov A series of oxygenations and glycosylations on the cholesterol backbone lead to the formation of these complex natural products. mdpi.comnih.gov
Table 2: Chemical Compound Names
| Compound Name |
|---|
| Furostan (B1232713), beta-D-glucopyranoside deriv |
| Funlioside B |
| Lilioglycoside |
| Protobioside I |
| Protodioscin |
| Pallidifloside I |
| Coreajaponins A |
| Parisaponin I |
| Timosaponin BII |
| Diosgenin |
| Cholesterol |
| Levulinoate |
| Benzoate |
| Torvosidase |
| Furostanol glycoside 26-O-β-glucosidase (F26G) |
| 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative |
| Sapogenin |
Synthesis of Modified Sugar Moieties and Glycosyl Donors
The synthesis of furostanol glycoside derivatives with modified sugar components is a cornerstone of modern medicinal chemistry, aiming to enhance biological activity and explore structure-activity relationships. This process is fundamentally bifurcated into two critical stages: the strategic modification of the monosaccharide or oligosaccharide backbone and its subsequent activation into a reactive "glycosyl donor" capable of forming a glycosidic bond with the furostanol aglycone.
Protecting Group Strategies and Modification of the Sugar Backbone
The dense functionalization of carbohydrates, with multiple hydroxyl groups of similar reactivity, necessitates a sophisticated use of protecting groups to achieve regioselectivity during modification and glycosylation. nih.govwiley-vch.de The choice of protecting group is critical as it influences the reactivity of the sugar molecule and the stereochemical outcome of the glycosylation reaction. nih.govyoutube.com
Protecting Groups: Persistent protecting groups, such as benzyl ethers, are employed to endure multiple synthetic steps, while temporary groups, like acetates or silyl ethers, can be selectively removed to unmask a specific hydroxyl group for further reaction. nih.govyoutube.com The strategic application and removal of these groups allow for precise chemical alterations at desired positions on the sugar ring. nih.gov
Acyl Groups (e.g., Acetyl, Benzoyl): Often used to protect hydroxyl groups. Acetyl groups can be introduced using acetic anhydride in pyridine. youtube.com A key feature of an acyl group at the C-2 position is its "neighboring group participation," which typically directs the formation of 1,2-trans glycosidic bonds, leading to stereoselective synthesis. nih.gov
Alkyl and Benzyl Ethers: Benzyl groups are robust and stable under a wide range of conditions, making them ideal for multi-step syntheses. wiley-vch.deyoutube.com They are typically installed under basic conditions and removed by catalytic hydrogenation. youtube.com
Silyl Ethers (e.g., TBDMS, TIPS): These are valuable for their tunable stability and selective protection of primary alcohols due to their steric bulk. youtube.com
Acetals (e.g., Benzylidene): Cyclic acetals like the 4,6-O-benzylidene group are commonly used to simultaneously protect two hydroxyl groups, which can rigidify the sugar ring and influence stereoselectivity. nih.govnih.gov
Interactive Data Table: Common Protecting Groups in Carbohydrate Synthesis
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features |
| Acetyl | Ac | Acetic Anhydride, Pyridine | Basic (e.g., NaOMe) or Acidic Hydrolysis | C-2 participation for 1,2-trans stereocontrol |
| Benzoyl | Bz | Benzoyl Chloride, Pyridine | Basic Hydrolysis | C-2 participation; More stable than acetyl |
| Benzyl | Bn | Benzyl Bromide, NaH | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Robust and stable to acid/base conditions |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Sterically bulky; selective for primary -OH |
| Benzylidene Acetal | Benzaldehyde (B42025) Dimethyl Acetal, CSA | Mild Acidic Hydrolysis | Protects vicinal diols (e.g., C4 & C6) |
Modification Reactions: With a protecting group strategy in place, specific hydroxyl groups can be exposed for modification. This allows for the synthesis of rare or unnatural sugar moieties. For instance, a partially protected thioglycoside donor can be used where the 3-OH is regioselectively protected, leaving the 2-OH free for a subsequent glycosylation, facilitating the synthesis of complex branched oligosaccharides. nih.govacs.org This approach significantly simplifies the synthetic route compared to traditional methods that require extensive protection and deprotection steps. nih.govacs.org
Preparation of Glycosyl Donors
Once the desired sugar moiety is synthesized and appropriately protected, it must be converted into a glycosyl donor. This involves activating the anomeric carbon by introducing a good leaving group, rendering the sugar electrophilic and ready to react with a nucleophilic hydroxyl group on the furostanol aglycone.
Common Types of Glycosyl Donors:
Glycosyl Trichloroacetimidates: These are highly versatile and widely used donors due to their stability and reliable activation under mild acidic conditions. youtube.com They are typically activated by catalytic amounts of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂). acs.orgyoutube.com
Thioglycosides (Alkyl or Aryl Thioethers): Thioglycosides are valued for their stability, allowing them to be carried through multiple synthetic steps as both protecting groups and latent donors. youtube.com They are activated by various thiophilic promoters. nih.govresearchgate.net A common activation system is N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid such as triflic acid (TfOH) or TMSOTf. acs.orgnih.gov This combination allows for the activation of "armed" (electron-rich) thioglycosides over "disarmed" (electron-poor) ones, forming the basis for one-pot oligosaccharide synthesis strategies. researchgate.net
Glycosyl Sulfoxides: Formed by the oxidation of thioglycosides, sulfoxides are activated under very mild conditions using triflic anhydride (Tf₂O) at low temperatures (e.g., -78 °C), representing one of the gentlest glycosylation methods available. youtube.comnih.gov
The strategic selection of a glycosyl donor and its corresponding activation method is crucial for achieving high yields and the desired stereoselectivity in the final furostanol glycoside product. The development of partially protected donors has been shown to be an effective approach for the efficient synthesis of complex, branched natural saponins. nih.govacs.orgnih.gov
Interactive Data Table: Major Classes of Glycosyl Donors and Their Activation
| Glycosyl Donor Type | Leaving Group Example | Common Promoter(s) | Key Characteristics |
| Trichloroacetimidate | -OC(=NH)CCl₃ | TMSOTf (catalytic), BF₃·OEt₂ | Highly reactive, good stability, widely used |
| Thioglycoside | -SPh, -SEt, -STol | NIS/TfOH, MeOTf, Cu(OTf)₂ | Stable, tunable reactivity ("armed"/"disarmed") |
| Glycosyl Sulfoxide | -S(O)Ph | Tf₂O, 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | Activated under very mild, low-temperature conditions |
| Glycosyl Halide | -Br, -F | AgOTf, AgClO₄ | Historically significant, often highly reactive |
Structure Activity Relationship Sar Studies for Furostan, Beta D Glucopyranoside Deriv and Analogues
Correlating Aglycone Structural Modifications with Biological Efficacy
The aglycone, the non-sugar steroid core of the saponin (B1150181), plays a fundamental role in determining the molecule's biological activity. Modifications to this scaffold can significantly alter its efficacy.
One of the key determinants of activity is the presence and nature of substituents on the steroidal nucleus. The introduction of polar groups, such as hydroxyl (-OH) functions, to the aglycone has been observed to diminish cytotoxic activity. For instance, studies on steroidal glycosides from Convallaria majalis showed that increased hydroxylation of the aglycone resulted in reduced cytotoxicity.
Table 1: Effect of Aglycone Unsaturation on NO Production Inhibitory Activity
Impact of Glycosylation Patterns on Biological Activities
Glycosylation, the attachment of sugar moieties to the aglycone, is a crucial factor modulating the biological properties of furostanol saponins (B1172615). The composition, linkage, and specific types of saccharide units in the sugar chain can dramatically influence activities such as cytotoxicity and enzyme inhibition.
The number and sequence of sugar units, as well as the type of glycosidic bonds that link them, are critical for biological function. Studies have shown that both the length and the branching of the oligosaccharide chain attached to the aglycone can affect cytotoxicity. In many cases, the inner sugar unit, the one directly attached to the aglycone (often at the C-3 position), plays a more significant role in determining cytotoxicity than the terminal sugars in the chain.
The identity of the individual monosaccharides within the sugar chain has a profound impact on biological activity. The presence or absence of specific sugars like β-D-glucopyranosyl, α-L-rhamnopyranosyl, and β-D-xylopyranosyl moieties can lead to significant differences in efficacy.
A key sugar is the β-D-glucopyranosyl unit typically found attached to the C-26 hydroxyl group of the furostanol aglycone. This feature is characteristic of furostanol saponins and is essential for their classification. The enzymatic or acidic removal of this glucose unit leads to the cyclization of the side chain to form the more stable spirostanol (B12661974) analogue.
SAR studies have provided specific insights into the role of other sugars. For example, substituting a D-glucose unit at the C-3 position of the aglycone with a D-xylose unit was found to reduce the cytotoxicity of a 5β-furostanol glycoside against A549 cells. This indicates that even a subtle change in a single sugar moiety can significantly modulate the biological profile of the entire molecule. The presence of an α-L-rhamnopyranosyl unit in the sugar chain is also a common feature in many bioactive steroidal glycosides, influencing their solubility and interaction with cellular targets.
Table 2: Influence of C-3 Sugar Substitution on Cytotoxicity
Comparative Analysis of Furostanol versus Spirostanol Glycoside Activity
Furostanol glycosides are biological precursors to the more stable spirostanol glycosides. The key structural difference is the open F-ring in furostanols (a hemiacetal), which closes to form the spiroacetal F-ring in spirostanols upon cleavage of the C-26 O-linked glucose. This structural difference often translates into distinct biological activities.
Comparative studies have yielded varied results on which scaffold is more potent. In one study involving glycosides from Convallaria majalis, a spirostanol lycotetroside exhibited potent cytotoxicity against several cancer cell lines, including HL-60, A549, HSC-4, and HSC-2, with IC50 values ranging from 0.96 to 3.15 μM. researchgate.netnih.gov Its corresponding furostanol analogue was also cytotoxic but generally less potent, with IC50 values of 2.97 μM, 11.04 μM, and 8.25 μM against A549, HSC-4, and HSC-2 cells, respectively, and was inactive against HL-60 cells. researchgate.netnih.gov Interestingly, the spirostanol compound induced necrotic cell death, whereas the furostanol analogue induced apoptosis, indicating a different mechanism of action. researchgate.netnih.gov
Conversely, other studies have found furostanol glycosides to be more active or to possess different activity profiles. For example, both spirostanol and furostanol glycosides from Anemarrhenae Rhizoma were identified as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), suggesting that both structural types can interact effectively with these inflammatory enzymes. The choice between furostanol and spirostanol scaffolds can therefore be a key strategy in developing agents with specific mechanisms of cell death or enzyme inhibition.
Table 3: Comparative Cytotoxicity (IC50, μM) of a Spirostanol Glycoside and its Furostanol Analogue
Derivatization Effects on Selectivity and Potency
Chemical derivatization of natural furostanol glycosides is a powerful strategy to enhance their potency, improve selectivity, and overcome limitations such as poor bioavailability. Synthetic modifications allow for a systematic exploration of SAR and the optimization of lead compounds. nih.gov
One approach involves modifying the sugar moieties. For instance, a series of analogues of the cholestane-type saponin SBF-1 were developed with C22-ester modifications bearing 2-acylamine xylose residues. nih.gov Some of these synthetic derivatives were found to be up to 40-fold more cytotoxic to Jurkat and MDA-MB-231 cancer cell lines compared to the parent compound. nih.gov However, this increased potency came at the cost of selectivity against normal cells. Further modification of the acyl group on the xylose unit, while lowering cytotoxicity, was found to increase the selectivity index, highlighting the delicate balance between potency and selectivity that can be tuned through derivatization. nih.gov
Another strategy is the modification of the aglycone itself. The synthesis of various furostane-type saponins has been achieved to facilitate SAR studies. researchgate.net For example, the total synthesis of several furostanol saponins, including funlioside B, allowed for the evaluation of their α-glucosidase inhibitory activity. researchgate.net The results identified funlioside B as a highly potential lead for developing α-glucosidase inhibitors, demonstrating how synthesis and derivatization can uncover potent and selective enzyme inhibitors from the furostanol scaffold. researchgate.net These synthetic efforts are crucial for generating novel analogues with improved pharmacological profiles that may not be accessible from natural sources. nih.gov
Table 4: List of Mentioned Compounds
Advanced Analytical Methodologies for Furostan, Beta D Glucopyranoside Deriv in Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating Furostan (B1232713), beta-D-glucopyranoside derivatives from complex mixtures, such as plant extracts. The choice of technique depends on the desired outcome, whether it be quantitative analysis or qualitative identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination of furostanol and spirostanol (B12661974) glycosides. jfda-online.comresearchgate.net A common setup involves a C18 column as the stationary phase, which is effective for separating these structurally related saponins (B1172615). jfda-online.comresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of a mixture of methanol (B129727) and deionized water. jfda-online.comresearchgate.net For instance, a binary solvent system starting with a 62/38 (v/v) ratio of methanol to water for the initial 20 minutes, followed by a switch to a 71/29 (v/v) ratio from 21 to 65 minutes at a flow rate of 1 mL/min, has been successfully employed. jfda-online.comresearchgate.net
Detection methods in HPLC for these compounds often include Evaporative Light Scattering Detection (ELSD) and Ultraviolet (UV) detection at wavelengths between 203 to 215 nm. jfda-online.comresearchgate.net While ELSD offers broad applicability, UV detection has been shown to have a lower sensitivity for these compounds. researchgate.net The recoveries of furostanol and spirostanol glycosides using HPLC are generally high, often exceeding 92%. jfda-online.comresearchgate.net
A study on Taiwanese yam cultivars utilized a C18 column kept at 45°C. jfda-online.comresearchgate.net This method successfully separated three furostanol glycosides and three spirostanol glycosides in a single chromatographic run, with the furostanol glycosides eluting around 20 minutes and the spirostanol glycosides around 60 minutes. ncl.edu.tw Another application for the analysis of steroidal saponins in Paris formosana Hayata employed a Cosmosil C18 column at 35°C with a step-gradient of acetonitrile (B52724) and water. acs.orgnih.gov
Table 1: HPLC Parameters for Furostanol Glycoside Analysis
| Parameter | Taiwanese Yam Cultivars Analysis | Paris formosana Hayata Analysis |
| Stationary Phase | C18 column | Cosmosil C18 column |
| Column Temperature | 45°C | 35°C |
| Mobile Phase | Methanol and deionized water | Acetonitrile and water |
| Elution | 62/38 (v/v) for 0-20 min, then 71/29 (v/v) for 21-65 min | 25:75 (v/v) for 0-30 min, 45:55 (v/v) for 31-45 min, 50:50 (v/v) for 45-65 min |
| Flow Rate | 1 mL/min | 1 mL/min |
| Detection | ELSD and UV (203-215 nm) | ELSD and UV (203 nm) |
This table summarizes typical HPLC conditions used for the analysis of furostanol glycosides in different plant species.
Ultra High-Performance Liquid Chromatography (UHPLC)
Ultra High-Performance Liquid Chromatography (UHPLC) offers a significant advancement over conventional HPLC, providing faster and more sensitive analysis of furostanol glycosides. A notable application of UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been developed for the simultaneous quantification of four furostanol glycosides in rat plasma. nih.gov This method utilizes a C18 column (2.1×50 mm i.d., 2.6 μm) and a gradient elution with acetonitrile and water containing 0.03% formic acid and 0.1 mM lithium acetate (B1210297) at a flow rate of 0.4 mL/min. nih.gov The use of lithium adduct ions in the positive electrospray ionization mode enhances the response of the analytes. nih.gov This sensitive technique has demonstrated good linearity and recoveries of over 80.3%. nih.gov
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative identification of furostanol glycosides, particularly in initial screening and pharmacopoeial analysis. pensoft.netresearchgate.netpensoft.net For the analysis of caltrop (B1311787) herb, a TLC method was developed where furostanol glycosides were visualized as distinct pink spots after spraying the plate with a dimethylamine (B145610) benzaldehyde (B42025) solution. pensoft.netresearchgate.netpensoft.net
A typical procedure involves extracting the plant material with 80% ethanol, followed by a cleanup step using chloroform (B151607) to remove interfering substances. pensoft.netpensoft.net The concentrated extract is then spotted on a silica (B1680970) gel F254 plate. pensoft.net The mobile phase can vary, but a system of chloroform, methanol, and water (in a ratio of 8/4/1, v/v/v) has been used effectively. researchgate.net After development, the chromatogram is visualized under specific conditions to reveal the separated compounds. pensoft.netpensoft.net
Spectroscopic Identification and Structural Elucidation
Once separated, the precise chemical structure of Furostan, beta-D-glucopyranoside derivatives is determined using a combination of powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of furostanol glycosides. nih.govresearchgate.netnih.gov Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to piece together the intricate structures of these molecules. nih.govresearchgate.net
2D NMR techniques such as Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY) are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. nih.govresearchgate.net For example, the HMBC experiment helps in determining the linkages between the aglycone and the sugar moieties, as well as the position of various functional groups. researchgate.net The ROESY experiment provides information about through-space correlations, which is vital for determining the relative stereochemistry of the aglycone and the configuration of the glycosidic linkages. nih.govresearchgate.net
In the structural elucidation of new furostanol glycosides, such as torvosides O and P from Solanum torvum, a comprehensive analysis of 1D and 2D NMR data was performed to assign all proton and carbon resonances completely and unambiguously. nih.govresearchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) and its tandem version (MS/MS) are powerful techniques for determining the molecular weight and fragmentation patterns of Furostan, beta-D-glucopyranoside derivatives, which aids in their identification and structural elucidation. nih.govnih.govnih.gov
Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively large and polar molecules. nih.govnih.gov High-Resolution ESI-MS (HR-ESI-MS) can provide the exact molecular formula of a compound. researchgate.net For instance, the HR-ESI-MS spectrum of a novel furostanol glycoside showed an [M+Na]⁺ ion, which was used to deduce its molecular formula. researchgate.net
Tandem mass spectrometry (MS/MS) is particularly useful for sequencing the sugar units and identifying the aglycone part of the glycoside. nih.gov In a UPLC-MS/MS method for analyzing furostanol glycosides, multiple reaction monitoring (MRM) transitions were used for detection, which provides high selectivity and sensitivity. nih.gov The fragmentation patterns observed in the MS/MS spectra provide valuable structural information. The use of lithium adducts has been shown to enhance the response of these analytes in ESI-MS. nih.gov
Table 2: Summary of Analytical Techniques for Furostan, beta-D-glucopyranoside deriv.
| Technique | Application | Key Findings/Parameters |
| HPLC | Quantitative and qualitative analysis | C18 column, methanol/water or acetonitrile/water mobile phase, ELSD/UV detection. jfda-online.comresearchgate.netacs.orgnih.gov |
| UHPLC-MS/MS | Sensitive quantification in biological matrices | C18 column, acetonitrile/water with additives, ESI positive mode, MRM detection. nih.gov |
| TLC | Qualitative identification | Silica gel plates, visualization with specific reagents (e.g., dimethylamine benzaldehyde). pensoft.netresearchgate.netpensoft.net |
| NMR (1D & 2D) | Complete structural elucidation | ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, ROESY experiments for unambiguous assignments. nih.govresearchgate.netnih.gov |
| MS & MS/MS | Molecular weight determination and structural fragmentation analysis | ESI source, HR-MS for molecular formula, MS/MS for fragmentation patterns and sugar sequencing. nih.govnih.govresearchgate.netnih.gov |
This table provides a concise overview of the primary analytical methodologies and their key applications in the study of Furostan, beta-D-glucopyranoside derivatives.
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry is a widely utilized method for the quantification of total furostanol saponins. This colorimetric method is based on the reaction of these compounds with specific reagents, such as p-dimethylaminobenzaldehyde (DMAB), in an acidic medium, which results in the formation of a colored product. The intensity of the color, which is directly proportional to the concentration of the furostanol glycosides, is then measured at a specific wavelength.
This reaction is characteristic of furostanol saponins that possess a free hydroxyl group at the C-22 position. The acidic conditions catalyze the cleavage of the glucose moiety at C-26 and the subsequent formation of a spirostane structure, which then reacts with the colorimetric reagent. The absorbance of the resulting solution is typically measured in the range of 530-580 nm. While this method is effective for determining the total content of furostanol glycosides, it lacks the specificity to differentiate between individual compounds within this class. The choice of a suitable reference standard, such as protodioscin (B192190) or another well-characterized furostanol glycoside, is critical for accurate quantification.
Quantitative Analysis Approaches in Complex Matrices
The analysis of Furostan, beta-D-glucopyranoside derivatives in complex matrices, such as plant extracts or biological fluids, presents significant challenges due to the presence of interfering substances. High-performance liquid chromatography (HPLC) is a cornerstone technique for these quantitative analyses.
External Calibration Curve Development
The external standard method is a fundamental approach for the quantification of specific furostanol glycosides using chromatography. This method involves creating a calibration curve by plotting the peak area (or height) of a known standard compound against its concentration. A series of standard solutions with varying concentrations are injected into the chromatograph, and the corresponding detector responses are recorded.
The resulting calibration curve, which should exhibit linearity over the desired concentration range, is then used to determine the concentration of the analyte in an unknown sample by measuring its peak area and interpolating the concentration from the curve. The accuracy of this method is highly dependent on the purity of the reference standard and the consistency of the injection volume.
Below is an example of a data table that could be generated for an external calibration curve of a Furostan, beta-D-glucopyranoside derivative.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 12,500 |
| 5.0 | 63,000 |
| 10.0 | 124,500 |
| 25.0 | 310,000 |
| 50.0 | 625,000 |
| 100.0 | 1,255,000 |
This table is for illustrative purposes only.
Internal Standard Application
To overcome the potential for variability in injection volume and to compensate for sample loss during preparation, the internal standard method is often employed. In this technique, a known amount of a compound, the internal standard (IS), is added to both the standard solutions and the unknown samples. The IS should be a compound that is structurally similar to the analyte but is not naturally present in the sample.
The calibration curve is then constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. This ratioing corrects for variations in the analytical procedure. For the analysis of furostanol glycosides, structurally related saponins that are not expected to be in the sample can serve as suitable internal standards.
Detection Enhancement Techniques (e.g., Evaporative Light Scattering Detection, Derivatization)
Furostanol glycosides lack a strong chromophore, which can result in low sensitivity when using UV detection. To address this, several detection enhancement techniques can be utilized.
Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the optical properties of the analyte. In ELSD, the mobile phase from the HPLC column is nebulized and the solvent is evaporated, leaving behind fine particles of the non-volatile analyte. These particles then pass through a light beam, and the scattered light is detected. The response is related to the mass of the analyte, making it a valuable tool for the quantification of compounds like furostanol glycosides that have poor UV absorbance.
Derivatization is another approach to enhance detection. This involves chemically modifying the analyte to introduce a chromophore or fluorophore, thereby increasing its response to UV or fluorescence detectors. For instance, derivatization with a reagent that reacts with the hydroxyl groups of the sugar moieties can significantly improve detection sensitivity.
Glycoside Component Analysis (e.g., Chiral Gas Chromatography)
Determining the structure of the sugar components of furostanol glycosides is essential for their complete characterization. This typically involves acid hydrolysis to cleave the glycosidic bonds, followed by analysis of the resulting monosaccharides.
Chiral Gas Chromatography (GC) is a powerful technique for the separation and identification of the enantiomeric forms (D or L) of these monosaccharides. After hydrolysis, the monosaccharides are derivatized to make them volatile. The derivatized sugars are then injected into a GC equipped with a chiral column. The chiral stationary phase of the column interacts differently with the D and L enantiomers, allowing for their separation and subsequent identification by comparing their retention times to those of authentic standards. This analysis is critical for confirming the identity of the sugar units, such as β-D-glucopyranoside, attached to the furostanol aglycone.
Future Directions and Emerging Research Avenues in Furostan, Beta D Glucopyranoside Deriv Studies
Development of Novel Synthetic Routes for Diverse Analogues
The intricate structures of furostanol glycosides present considerable challenges to their chemical synthesis. However, recent advancements have paved the way for more efficient and versatile synthetic strategies, which are crucial for generating diverse analogues for structure-activity relationship (SAR) studies. A convenient approach has been developed that focuses on the highly efficient incorporation of a 26-O-β-d-glucopyranosyl unit and the ready formation of the hemiketal ring E. researchgate.net This has been successfully applied to the total synthesis of several furostanol saponins (B1172615), including protodioscin (B192190) and parisaponin I, utilizing a readily available 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative as a key building block. researchgate.netnih.gov
Future research will likely focus on further refining these synthetic routes to allow for even greater structural diversification. This includes the development of stereoselective glycosylation methods to introduce a wide variety of sugar moieties at different positions on the furostanol backbone. The synthesis of C-3 neoglycosides of related steroid cores has already demonstrated the potential for creating novel anticancer agents. nih.gov The ability to generate a broad library of analogues will be instrumental in identifying compounds with enhanced potency and selectivity for specific biological targets.
Comprehensive Mechanistic Elucidation of Biological Activities at the Molecular Level
While numerous biological activities have been attributed to furostanol glycosides, a detailed understanding of their mechanisms of action at the molecular level is often still in its infancy. Future research will need to move beyond phenotypic observations to pinpoint the direct molecular targets and signaling pathways modulated by these compounds.
For instance, some furostanol glycosides have been shown to inhibit α-glucosidase, with funlioside B exhibiting an IC50 of 96 μM, making it a promising lead for the development of new treatments for diabetes. researchgate.netnih.gov Other studies have demonstrated that furostanol glycosides from Dioscorea deltoidea cell cultures can prevent the development of arterial hypertension and improve endothelial function in animal models. nih.gov This effect is associated with an increase in the concentration of nitric oxide metabolites and the expression of endothelial nitric oxide synthase (eNOS) mRNA. nih.gov
A particularly noteworthy finding is the identification of the oncoprotein RAS as a direct target of the furostanol saponin (B1150181) taccaoside A. rsc.org High-throughput screening identified this compound as being cytotoxic to cancer stem cells, and molecular studies confirmed its binding to RAS, leading to the inhibition of downstream effector signaling. rsc.org This provides a clear example of the kind of detailed mechanistic insight that will be crucial for the future development of these compounds as therapeutic agents. The table below summarizes key mechanistic findings for representative furostanol glycosides.
| Compound/Extract | Biological Activity | Molecular Mechanism/Target | Reference(s) |
| Funlioside B | α-glucosidase inhibition | Direct inhibition of α-glucosidase with an IC50 of 96 μM. | researchgate.netnih.gov |
| Dioscorea deltoidea extract (containing protodioscin and deltoside) | Endothelio- and atheroprotective effects | Increased concentration of nitric oxide metabolites and increased mRNA expression of endothelial nitric oxide synthase (eNOS). | nih.gov |
| Taccaoside A | Cytotoxicity in cancer stem cells | Direct binding to the oncoprotein RAS, inhibiting downstream effector signaling. | rsc.org |
| Furostanol glycosides from Trigonella foenum-graecum | Anabolic activity | Increased weight of the levator ani muscle without significantly altering testosterone (B1683101) levels in castrated rats. | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Integration of Computational Chemistry in SAR and Predictive Modeling
Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and optimization of bioactive furostanol glycosides. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling can provide valuable insights into the interactions between these saponins and their biological targets, guiding the design of more potent and selective analogues.
Molecular docking studies, for example, can predict the binding modes and affinities of furostanol glycosides to specific protein targets. One study employed induced-fit docking to investigate the interactions of furostanol saponins with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Such in silico approaches can help to prioritize which analogues to synthesize and test in vitro, saving significant time and resources.
QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While comprehensive QSAR studies specifically on furostanol, beta-D-glucopyranoside derivatives are still emerging, the principles have been applied to other saponins and flavonoids to predict their bioactivity. nih.govnih.gov These models can identify key structural features that are either beneficial or detrimental to a particular biological effect.
Web-based tools for predicting biological activity spectra, such as PASS Online and MolPredictX, are also becoming more sophisticated. nih.govnih.gov These platforms utilize machine learning models trained on large datasets of known bioactive compounds to predict the likely biological activities of a novel molecule based on its structure. nih.govnih.gov As more experimental data on furostanol glycosides becomes available, these predictive models will become increasingly accurate and valuable for in silico screening of virtual compound libraries.
Exploration of Undiscovered Natural Sources and Genetic Engineering for Enhanced Production
The vast biodiversity of the natural world, including terrestrial plants and marine organisms, represents a largely untapped reservoir of novel furostanol glycosides with unique structures and biological activities. nih.govresearchgate.netnih.gov While well-known sources include plants from the genera Dioscorea, Tribulus, and Allium, future research will undoubtedly focus on bioprospecting in less explored ecosystems. researchgate.netnih.goveuropeanagriculturenews.comnih.gov Marine organisms, such as sponges and sea stars, are known to produce a wide array of steroid glycosides and represent a particularly promising frontier for the discovery of new furostanol saponins. nih.govnih.govresearchgate.net
In parallel with the search for new natural sources, metabolic engineering and synthetic biology offer powerful tools for enhancing the production of known furostanol glycosides. researchgate.netnih.gov The biosynthetic pathways of saponins are complex, involving multiple enzymatic steps catalyzed by oxidosqualene cyclases, cytochrome P450 monooxygenases, and glycosyltransferases. mdpi.comnih.gov Researchers have made progress in identifying the genes involved in these pathways in various plant species. mdpi.comnih.gov
A key future direction will be the use of genetic engineering techniques, such as CRISPR-Cas9, to upregulate the expression of key biosynthetic genes or downregulate competing metabolic pathways in host organisms. nih.gov Heterologous expression, which involves transferring the entire biosynthetic gene cluster for a particular saponin into a more easily cultivable host like yeast or a model plant, is another promising strategy. nih.govrockefeller.edunih.govwikipedia.org This approach not only allows for the scalable and sustainable production of these valuable compounds but also facilitates the engineered biosynthesis of novel "unnatural" derivatives by introducing modifications to the biosynthetic pathway. nih.gov The table below lists some of the key enzymes involved in saponin biosynthesis that could be targets for genetic engineering.
| Enzyme Class | Role in Saponin Biosynthesis | Potential for Genetic Engineering | Reference(s) |
| Oxidosqualene Cyclases (OSCs) | Catalyze the first committed step in triterpenoid (B12794562) saponin biosynthesis, forming the basic carbon skeleton. | Overexpression can increase the flux towards saponin production. Different OSCs can be used to generate diverse aglycone backbones. | mdpi.comnih.gov |
| Cytochrome P450 Monooxygenases (P450s) | Mediate the oxidation and hydroxylation of the aglycone, contributing to structural diversity. | Introduction of different P450s can lead to the production of novel saponin derivatives. | mdpi.comnih.govnih.gov |
| UDP-Glycosyltransferases (UGTs) | Catalyze the attachment of sugar moieties to the aglycone, which is crucial for bioactivity. | Manipulation of UGTs can alter the glycosylation patterns, leading to changes in solubility, stability, and biological activity. | mdpi.comnih.gov |
| Furostanol glycoside 26-O-β-glucosidase (F26G) | Catalyzes the conversion of furostanol saponins to spirostanol (B12661974) saponins. | Inhibition or knockout of this enzyme could lead to the accumulation of furostanol glycosides. | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Advancement of High-Throughput Screening Platforms for Furostanol Saponin Bioactivity
High-throughput screening (HTS) is an essential tool for rapidly evaluating the biological activities of large numbers of compounds. researchgate.netnih.govnih.gov The future of furostanol glycoside research will rely heavily on the continued development and application of advanced HTS platforms to uncover new therapeutic applications. nih.govresearchgate.net These platforms can be broadly categorized as either biochemical (cell-free) or cell-based assays. nih.gov
Biochemical assays are ideal for identifying direct inhibitors of specific enzymes. researchgate.net For example, HTS assays can be designed to screen for inhibitors of α-glucosidase, proteases, or kinases, which are all relevant targets for various diseases. researchgate.net Recent advances in screening methodologies, such as electrophoretically mediated microanalysis, enzyme immobilization, and affinity ultrafiltration, are enhancing the efficiency of identifying enzyme inhibitors from complex natural product extracts. nih.govresearchgate.net
Cell-based HTS assays provide a more physiologically relevant context by measuring the effects of compounds on living cells. nih.govnih.gov These assays can be designed to monitor a wide range of cellular processes, including cell proliferation, apoptosis, gene expression (using reporter genes), and the activation of specific signaling pathways. nih.govnih.govyoutube.com The identification of taccaoside A as a cytotoxic agent in cancer stem cells through an HTS campaign is a prime example of the power of this approach. rsc.org One of the challenges with screening saponins in cell-based assays is their potential to cause cell lysis due to their detergent-like properties, which can lead to false-positive results. nih.gov Future HTS platforms will need to incorporate sophisticated methods to distinguish between specific biological effects and non-specific cytotoxicity.
The integration of HTS with other technologies, such as automated microscopy and flow cytometry, will further enhance the depth of information that can be obtained from screening campaigns. These advanced platforms will be critical for exploring the full therapeutic potential of both naturally occurring and synthetically derived furostanol, beta-D-glucopyranoside derivatives.
Q & A
Q. What are the key challenges in synthesizing furostan-type beta-D-glucopyranoside derivatives, and how can they be addressed methodologically?
Synthesis of these derivatives often faces challenges such as low solubility in organic solvents and stereochemical control during glycosidic bond formation. To address this, researchers use protective group strategies (e.g., acetyl or benzyl groups) to enhance solubility and regioselectivity. Enzymatic glycosylation using glycosyltransferases or engineered enzymes can improve stereochemical fidelity . Purification via reverse-phase HPLC with C18 columns and characterization using ¹H/¹³C NMR (focusing on anomeric proton signals at δ 4.8–5.5 ppm) are critical for validating structural integrity .
Q. How can researchers ensure accurate structural elucidation of furostan-beta-D-glucopyranoside derivatives?
Structural confirmation requires a combination of:
- Spectroscopic methods : 2D NMR (HSQC, HMBC) to resolve glycosidic linkage positions and aglycone-furanose interactions.
- Mass spectrometry : High-resolution ESI-MS for molecular formula validation (e.g., [M+Na]+ ions for derivatives like Bacopaside II, C₄₇H₇₆O₁₈, observed at m/z 953.52) .
- X-ray crystallography : For unambiguous determination of absolute configuration in crystalline derivatives .
Q. What experimental strategies are recommended to overcome low solubility of these derivatives in biological assays?
Solubility can be enhanced via:
- Co-solvent systems : Use of DMSO-water mixtures (≤5% v/v DMSO) to maintain biocompatibility.
- Micellar encapsulation : Non-ionic surfactants like Tween-80 at sub-critical micelle concentrations.
- Pro-drug approaches : Acetylation of hydroxyl groups to increase lipophilicity, followed by enzymatic hydrolysis in vivo .
Advanced Research Questions
Q. How can contradictory data on the neuroprotective effects of furostan-beta-D-glucopyranoside derivatives be resolved?
Discrepancies in neuroprotection studies (e.g., Bacopaside II’s efficacy in SH-SY5Y cells vs. lack of effect in primary neurons) may arise from:
- Cell-type specificity : Differences in β-glucosidase expression for bioactivation.
- Dosage thresholds : Non-linear responses due to aglycone toxicity at high concentrations.
- Experimental design : Standardize ROS quantification (e.g., H₂DCFDA vs. MitoSOX for compartment-specific oxidative stress) and include negative controls with β-glucosidase inhibitors .
Q. What mechanistic insights explain the anomerization kinetics of beta-D-glucopyranoside derivatives, and how do they impact bioactivity?
Anomerization (α/β interconversion) in aqueous media is influenced by:
- Aglycone electronic effects : Electron-withdrawing groups (e.g., nitro in 2-naphthyl derivatives) stabilize the β-anomer via C1–O1 hyperconjugation.
- Catalytic conditions : SnCl₄ accelerates anomerization rates by 3–5× compared to Brønsted acids, as shown in glucuronide derivatives . Bioactivity disparities between anomers (e.g., β-anomers showing higher affinity for glucose transporters) necessitate chiral HPLC (Daicel Chiralpak columns) for enantiopure sample preparation .
Q. How can researchers leverage furostan-beta-D-glucopyranoside derivatives as tools in synthetic biology?
Applications include:
- Glycosylation tags : The glucopyranoside moiety serves as a "handle" for site-specific conjugation via click chemistry (e.g., CuAAC with propargyl-aglycones).
- Biosensors : Derivatives like 1-naphthyl-beta-D-glucopyranoside act as fluorogenic substrates for real-time monitoring of β-glucosidase activity in engineered microbes .
- Targeted drug delivery : Furostan glycosides conjugated to nanoparticles enhance tumor targeting via GLUT1-mediated uptake .
Methodological Best Practices
Q. What protocols are recommended for reproducibility in bioactivity studies?
- Purity standards : ≥95% purity (HPLC-UV at 210 nm) with residual solvent levels <0.1% (ICH Q3C guidelines).
- Positive controls : Include quercetin-3-O-glucoside for antioxidant assays or genistein for estrogenic activity comparisons.
- Data reporting : Adhere to Beilstein Journal guidelines, detailing experimental conditions (e.g., buffer pH, temperature) in supplementary files .
Q. How should researchers design experiments to evaluate antitumor potential while avoiding off-target effects?
- Pathway-focused assays : Use luciferase reporters (e.g., NF-κB or HIF-1α) to screen for pathway modulation.
- Metabolomic profiling : LC-MS/MS to track aglycone release and downstream metabolites (e.g., diosgenin in furostan derivatives).
- In vivo validation : Xenograft models with β-glucosidase-overexpressing tumors to assess bioactivation efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
